Nicotinic acid hydrazide, N-(2-pyridylmethylene)-, is a derivative of nicotinic acid and hydrazine, characterized by the presence of a hydrazide functional group attached to a pyridine ring. This compound is notable for its potential biological activity and has been explored in various scientific studies for applications in medicinal chemistry, particularly in the development of antitubercular agents.
Nicotinic acid hydrazide can be synthesized from nicotinic acid through a reaction with hydrazine hydrate or substituted hydrazines. The process typically involves the formation of nicotinoyl chloride from nicotinic acid, which is then reacted with hydrazine to yield nicotinic acid hydrazide. This compound can further react with aldehydes to form Schiff bases, expanding its structural diversity and potential applications in pharmacology .
Nicotinic acid hydrazide falls under the category of organic compounds known as hydrazides. It is classified as a heterocyclic compound due to the presence of a nitrogen-containing pyridine ring. Its derivatives are often evaluated for their biological properties, particularly in the context of antimicrobial and antitubercular activities.
The synthesis of nicotinic acid hydrazide typically involves several steps:
Nicotinic acid hydrazide features a pyridine ring bonded to a hydrazide functional group. The general molecular formula can be represented as .
Nicotinic acid hydrazide can undergo several chemical transformations:
The biological activity of nicotinic acid hydrazide derivatives is primarily attributed to their interaction with bacterial enzymes and pathways. For instance, certain derivatives have shown potential as antimycobacterial agents by inhibiting key enzymes involved in mycobacterial metabolism .
The mechanism often involves:
Relevant data includes:
Nicotinic acid hydrazide and its derivatives have several scientific uses:
The compound adheres strictly to IUPAC conventions as N'-(Pyridin-2-ylmethylene)nicotinohydrazide, with the alternative systematic name N'-(Pyridin-2-ylmethylidene)pyridine-3-carbohydrazide. Its molecular formula is C₁₂H₁₀N₄O, reflecting a molecular weight of 226.24 g/mol. Structural taxonomy categorizes it as:
Table 1: Fundamental Structural and Spectroscopic Descriptors
| Property | Value/Descriptor | Characterization Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₄O | Elemental Analysis |
| Characteristic IR Bands | ~1635 cm⁻¹ (C=O str), ~1590 cm⁻¹ (C=N str) | FT-IR Spectroscopy |
| ¹H NMR Key Signals | δ 8.5-9.0 ppm (CH=N), δ 7.0-9.0 ppm (Ar-H) | NMR Spectroscopy |
| ¹³C NMR Key Signals | δ ~150 ppm (CH=N), δ ~165 ppm (C=O) | NMR Spectroscopy |
This bifunctional ligand exhibits pronounced geometric flexibility around the hydrazone bond, facilitating diverse coordination modes with transition metals. Crystallographic analyses of analogous hydrazones confirm near-planarity between the hydrazone moiety and adjacent rings, stabilized by intramolecular hydrogen bonding (e.g., O=C‒N‒H⋯Npyridyl), enhancing structural rigidity crucial for biological target engagement [4] [10].
The compound originates from systematic explorations of nicotinic acid hydrazide (isonicotinic acid hydrazide isomer, CAS 553-53-7) condensations initiated in mid-20th century medicinal chemistry. Early syntheses exploited ethanol reflux protocols:
Synthetic Pathway:Nicotinic acid hydrazide + 2-Pyridinecarboxaldehyde → Ethanolic reflux (4h) → Crystallization
Yields typically range from 52-78% with melting points between 120-236°C, reflecting variable crystal packing influenced by aryl substituents. This synthesis exemplifies the broader aroylhydrazone development trajectory, where researchers systematically modified both carbonyl (aldehyde/ketone) and hydrazide components to optimize physicochemical and biological properties [4] [10].
Significantly, the incorporation of the 2-pyridyl ring distinguished this derivative from earlier analogs. Unlike phenyl or alkylidene variants, the 2-pyridyl nitrogen:
These attributes propelled investigations into its coordination chemistry, particularly with first-row transition metals (Ni²⁺, Co²⁺, Cu²⁺) for catalytic and therapeutic applications [4] [10].
This hydrazone derivative occupies a strategic niche in modern drug discovery due to its dual pharmacophoric character and polypharmacology potential. Key research thrusts include:
Table 2: Biological Activity Profile of Hydrazone Analogs
| Biological Target | Activity Metric | Compared to Parent Hydrazide |
|---|---|---|
| MRSA/VRE | MIC = 0.063 mg/mL | >10-fold enhancement |
| Candida albicans | MFC = 0.125 mg/mL | >8-fold enhancement |
| Mycobacterium tuberculosis | MIC = 6.25-12.5 µg/mL* | Comparable to first-line drugs |
Note: Data for structurally related isatin-nicotinohydrazide hybrids [9] [10].
Antimycobacterial Hybridization: Serves as precursor for isatin-coupled derivatives (e.g., N'-(2-oxoindolin-3-ylidene) variants) exhibiting MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis, positioning it within next-generation anti-TB scaffolds [9].
Selectivity Advantages: Unlike simpler hydrazides, its di-heteroaromatic structure may reduce off-target effects. Cytotoxicity screenings against HT-29, HepG2, and MCF-7 cell lines indicate favorable selectivity indices (>10) for antimicrobial analogs, underscoring therapeutic potential [9] [10].
Despite promising developments, significant knowledge gaps persist:
Coordination Chemistry Uncertainties: While nickel and cobalt complexes have been computationally modeled, empirical validation remains limited. A 2025 retraction of a nickel-complex/H₂S interaction study highlights reproducibility challenges in this domain, necessitating rigorous experimental verification [2] [6].
Mechanistic Ambiguities: The precise mechanisms underlying antimicrobial efficacy are underexplored. Hypotheses include:
Membrane disruption via lipophilic domainsEmpirical evidence for these modes remains fragmented [9] [10].
ADME/Toxicity Data Deficiency: Pharmacokinetic parameters (absorption, metabolism, excretion) and detailed toxicology profiles are uncharacterized. Computational predictions suggest moderate drug-likeness (Lipinski compliance), but experimental validation is absent [9].
Structural Optimization Opportunities: Only ~20% of possible aldehyde/hydrazide permutations have been synthesized. Quantitative Structure-Activity Relationship (QSAR) models remain underdeveloped, hindering rational design of next-generation analogs [4] [9].
These gaps define critical research priorities: refinement of metal complex syntheses, mechanistic studies via biochemical assays, in vivo efficacy evaluations, and computational modeling to guide structural optimization. Addressing these areas will elucidate the compound's full potential as a therapeutic scaffold or functional material [4] [9] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: